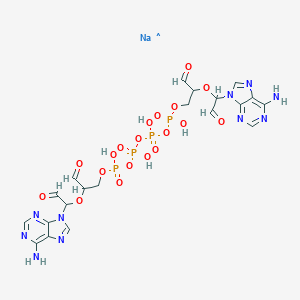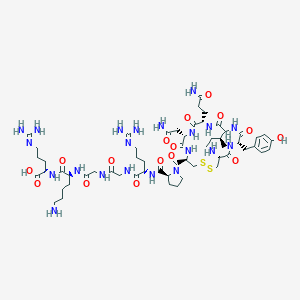
3,5-Dimethoxy-6-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethoxy-6-nitropyridin-2-amine (commonly known as 2C-N) is a synthetic chemical compound that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in the 1970s. 2C-N has been studied for its potential use in scientific research due to its unique chemical structure and properties.
Mechanism Of Action
The mechanism of action of 2C-N involves its interaction with the 5-HT2A receptor, which leads to the activation of various intracellular signaling pathways. This results in the modulation of neurotransmitter release and the regulation of neuronal activity, leading to changes in behavior and perception.
Biochemical And Physiological Effects
Studies have shown that 2C-N can induce changes in behavior and perception in animal models. It has been shown to produce effects similar to those of other psychedelics, such as LSD and psilocybin. These effects include alterations in mood, perception, and cognition, as well as changes in sensory perception and time perception.
Advantages And Limitations For Lab Experiments
One advantage of using 2C-N in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, one limitation is the lack of information on its long-term effects and potential toxicity.
Future Directions
There are several future directions for research on 2C-N. One area of interest is the potential therapeutic use of 2C-N and other psychedelics in the treatment of various mental health disorders, such as depression and anxiety. Another area of interest is the development of new compounds based on the structure of 2C-N, which may have improved pharmacological properties and fewer side effects. Additionally, further research is needed to better understand the mechanisms underlying the effects of 2C-N on the brain and behavior.
Synthesis Methods
The synthesis of 2C-N involves several steps, including the reaction of 2-nitropyridine with 3,5-dimethoxyphenylacetonitrile, followed by reduction with sodium borohydride. The final product is obtained after purification through recrystallization.
Scientific Research Applications
2C-N has been studied for its potential use in scientific research, specifically in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in various physiological and behavioral processes such as mood regulation, perception, and cognition.
properties
CAS RN |
111451-29-7 |
|---|---|
Product Name |
3,5-Dimethoxy-6-nitropyridin-2-amine |
Molecular Formula |
C7H9N3O4 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
3,5-dimethoxy-6-nitropyridin-2-amine |
InChI |
InChI=1S/C7H9N3O4/c1-13-4-3-5(14-2)7(10(11)12)9-6(4)8/h3H,1-2H3,(H2,8,9) |
InChI Key |
AIRWTDWKTMRXSP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(N=C1N)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC(=C(N=C1N)[N+](=O)[O-])OC |
synonyms |
2-Pyridinamine,3,5-dimethoxy-6-nitro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B39122.png)

